molecular formula C12H20N4O2 B3009819 tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate CAS No. 2034207-53-7

tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3009819
CAS No.: 2034207-53-7
M. Wt: 252.318
InChI Key: SINIGBLLOBVQEY-UHFFFAOYSA-N
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Description

Tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N4O2 and its molecular weight is 252.318. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been used as ligands in copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions . This suggests that the compound could potentially interact with copper ions in biological systems.

Mode of Action

The compound acts as a ligand in CuAAC reactions, which are a type of click chemistry . Click chemistry is a powerful tool for bioconjugation, the process of joining two biomolecules together. The compound’s triazole ring can coordinate to a copper (I) ion, accelerating the reaction rate and suppressing cell cytotoxicity .

Biochemical Pathways

The compound is involved in the CuAAC reaction pathway . This reaction is often used in bioconjugation, allowing for the attachment of various functional groups to biomolecules. The downstream effects of this can vary widely depending on the specific functional groups and biomolecules involved.

Pharmacokinetics

Its water-soluble nature suggests it could have good bioavailability .

Result of Action

The result of the compound’s action is the facilitation of CuAAC reactions . This can lead to the formation of new covalent bonds between biomolecules, enabling the creation of complex biological constructs. The exact molecular and cellular effects would depend on the specific context of the reaction.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is water-soluble, suggesting it can function effectively in aqueous environments . Additionally, its storage temperature is recommended to be 2-8°C, indicating that it may be sensitive to heat .

Biological Activity

Tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H22N4O3
  • Molecular Weight : 282.34 g/mol

The synthesis typically involves a multistep process that integrates the formation of the pyrrolidine ring with the triazole moiety through click chemistry methods. Specifically, the reaction often utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to create the triazole component efficiently .

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit notable anticancer activities. For instance, derivatives of triazoles have shown significant inhibition of various cancer cell lines. A study demonstrated that related triazole-pyrrolidine compounds displayed IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer cell lines .

Compound Cell Line IC50 (µM)
Triazole-Pyrrolidine DerivativeHT-2912.5
Triazole-Pyrrolidine DerivativeMCF-7 (Breast Cancer)15.0

These findings suggest that the incorporation of the triazole group enhances the anticancer activity of pyrrolidine derivatives.

Antimicrobial Activity

Tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, indicating potential as antibacterial agents. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study on Anticancer Activity

In a recent study published in Pharmaceutical Research, researchers synthesized a series of triazole-pyrrolidine derivatives and tested their antiproliferative effects on multiple cancer cell lines. Among them, one particular derivative exhibited an IC50 value of 10 µM against human lung adenocarcinoma cells (A549), showcasing its potential as a therapeutic agent .

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses indicated an increase in early apoptotic cells upon treatment with tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine derivatives .

Properties

IUPAC Name

tert-butyl 2-(triazol-1-ylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-4-5-10(16)9-15-8-6-13-14-15/h6,8,10H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINIGBLLOBVQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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